An In-depth Technical Guide on the Synthesis and Characterization of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
An In-depth Technical Guide on the Synthesis and Characterization of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
This technical guide provides a comprehensive overview of the synthesis and characterization of the hydrazone derivative, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the synthetic pathway, experimental protocols, and characterization data for this compound.
Synthesis
The synthesis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is typically achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-benzylpiperazin-1-yl)acetohydrazide. This is followed by a condensation reaction with 3-allyl-2-hydroxybenzaldehyde to yield the final product.
Step 1: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide
The acetohydrazide intermediate is synthesized by reacting ethyl 2-(4-benzylpiperazin-1-yl)acetate with hydrazine hydrate in an alcoholic solvent. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.
Step 2: Synthesis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
The final compound is synthesized via a condensation reaction between the prepared 2-(4-benzylpiperazin-1-yl)acetohydrazide and 3-allyl-2-hydroxybenzaldehyde. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The nucleophilic nitrogen atom of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the hydrazone. The E-isomer is generally the thermodynamically more stable product.
Experimental Protocols
Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide
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To a solution of ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (2 equivalents).
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Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, concentrate the mixture under reduced pressure.
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Cool the resulting residue in an ice bath to induce crystallization.
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Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-(4-benzylpiperazin-1-yl)acetohydrazide as a solid.
Synthesis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
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Dissolve 2-(4-benzylpiperazin-1-yl)acetohydrazide (1 equivalent) in methanol.
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To this solution, add 3-allyl-2-hydroxybenzaldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting materials are consumed.
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The precipitated product is collected by filtration.
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Wash the solid with cold methanol and dry it under vacuum to yield the pure (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide.
Characterization Data
The structure of the synthesized compound is confirmed by various spectroscopic methods. The following tables summarize the expected quantitative data based on the compound's structure and data from similar molecules.
Table 1: Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₂ |
| Molecular Weight | 392.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be a solid |
| CAS Number | 1044929-62-5 |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.5 - 11.0 | br s | 1H | -OH |
| 10.5 - 10.0 | s | 1H | -NH- |
| 8.3 - 8.1 | s | 1H | -N=CH- |
| 7.4 - 7.2 | m | 5H | Ar-H (benzyl) |
| 7.1 - 6.8 | m | 3H | Ar-H (hydroxybenzylidene) |
| 6.0 - 5.8 | m | 1H | -CH=CH₂ |
| 5.1 - 4.9 | m | 2H | -CH=CH₂ |
| 3.5 - 3.3 | m | 2H | -CH₂- (allyl) |
| 3.2 - 3.0 | s | 2H | -CH₂- (benzyl) |
| 2.8 - 2.4 | m | 8H | Piperazine ring protons |
| 2.2 - 2.0 | s | 2H | -CO-CH₂-N- |
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 - 165.0 | -C=O |
| 155.0 - 152.0 | Ar-C-OH |
| 148.0 - 145.0 | -N=CH- |
| 138.0 - 135.0 | Ar-C (benzyl quaternary) |
| 137.0 - 134.0 | -CH=CH₂ |
| 130.0 - 125.0 | Ar-CH (benzyl) |
| 125.0 - 115.0 | Ar-CH (hydroxybenzylidene) |
| 118.0 - 115.0 | -CH=CH₂ |
| 62.0 - 60.0 | -CH₂- (benzyl) |
| 58.0 - 55.0 | -CO-CH₂-N- |
| 54.0 - 50.0 | Piperazine ring carbons |
| 35.0 - 32.0 | -CH₂- (allyl) |
Table 4: IR and Mass Spectrometry Data
| Technique | Key Peaks |
| IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch), 3200-3100 (N-H stretch), 1680-1660 (C=O stretch, amide), 1640-1620 (C=N stretch) |
| Mass Spec (ESI-MS) | m/z 393.23 [M+H]⁺, characteristic fragments for benzylpiperazine at m/z 175 and tropylium ion at m/z 91. |
Diagrams
Synthesis Workflow
Caption: Synthetic route for the target compound.
Potential Signaling Pathway Involvement
Based on the activity of structurally similar compounds, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide may act as an anti-tumor agent by inducing apoptosis through the activation of caspases.
Caption: Potential pro-apoptotic signaling pathway.
